2,3-Difluoro-4,7-methano-5,6-dihydrobenzo(b)thiophene
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Overview
Description
2,3-Difluoro-4,7-methano-5,6-dihydrobenzo(b)thiophene is a unique compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4,7-methano-5,6-dihydrobenzo(b)thiophene typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions can generate thiophene derivatives . Another method involves the use of microwave irradiation to facilitate the cyclization of specific intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow systems and advanced catalytic processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4,7-methano-5,6-dihydrobenzo(b)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
2,3-Difluoro-4,7-methano-5,6-dihydrobenzo(b)thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4,7-methano-5,6-dihydrobenzo(b)thiophene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the methano bridge can influence its binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical pathways, making it a valuable compound for research in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo(b)thiophene: Lacks the fluorine atoms and methano bridge, resulting in different chemical properties.
2,5-Difluoro-3,4,6-trichlorobenzenethiol: Contains additional chlorine atoms, leading to distinct reactivity and applications.
Uniqueness
The unique combination of fluorine atoms and the methano bridge in 2,3-Difluoro-4,7-methano-5,6-dihydrobenzo(b)thiophene sets it apart from other thiophene derivatives.
Properties
CAS No. |
102489-68-9 |
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Molecular Formula |
C9H8F2S |
Molecular Weight |
186.22 g/mol |
IUPAC Name |
4,5-difluoro-3-thiatricyclo[5.2.1.02,6]deca-2(6),4-diene |
InChI |
InChI=1S/C9H8F2S/c10-7-6-4-1-2-5(3-4)8(6)12-9(7)11/h4-5H,1-3H2 |
InChI Key |
AZGCQKXBHQVHFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3=C2SC(=C3F)F |
Origin of Product |
United States |
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